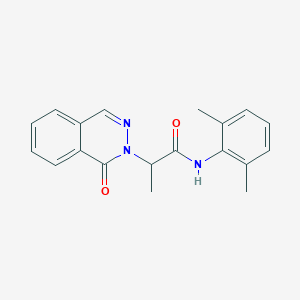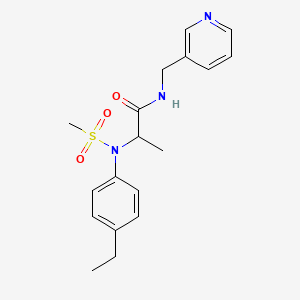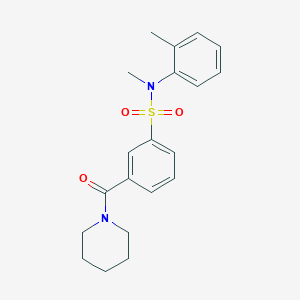
N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide, also known as DPPA, is a synthetic compound that has gained attention in the scientific community due to its potential use in medical research. DPPA is a member of the phthalazinone family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. Specifically, N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has been shown to have a variety of other biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of diseases such as arthritis and cardiovascular disease. Additionally, N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have more severe side effects. However, one limitation of using N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or processes.
Orientations Futures
There are many potential future directions for research on N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide. One area of interest is the development of new cancer treatments that use N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide as a component. Additionally, research could focus on the development of new compounds that are structurally similar to N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide and may have similar anti-tumor activity. Finally, research could focus on the development of new methods for synthesizing N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide that are more efficient and cost-effective.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has been studied for its potential use in medical research, particularly in the field of cancer treatment. It has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for further study. Additionally, N-(2,6-dimethylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has been shown to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of other diseases.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1-oxophthalazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-7-6-8-13(2)17(12)21-18(23)14(3)22-19(24)16-10-5-4-9-15(16)11-20-22/h4-11,14H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZPRLHFPJCQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4460949.png)

![N-[(2-phenyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B4460972.png)
![7-(3,4-difluorophenyl)-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4460975.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-3-methoxyphenyl}-2-methoxyisonicotinamide](/img/structure/B4460977.png)

![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460989.png)
![N,N-dimethyl-4-(4-{[2-(3-phenyl-1-piperidinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B4460990.png)

![N-(3-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4461003.png)
![N-{3-chloro-4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4461006.png)

![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B4461023.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B4461034.png)